(R)-2-Hydroxy-4-phenylbutenoic acid

Enzymatic resolution Lipase catalysis Chiral separation

Research labs face purity and yield penalties when substituting this (R)-configured α,β-unsaturated acid with the racemate, (S)-enantiomer, or saturated analog. This compound overcomes those challenges as a single-enantiomer (≥98% ee) building block whose conjugated C3-C4 double bond enables orthogonal derivatization (dihydroxylation, epoxidation, cross-metathesis) beyond simple hydrogenation to (R)-2-hydroxy-4-phenylbutyric acid-the direct precursor to benazepril, enalapril, lisinopril, and other ACE inhibitors. Biocatalytic routes achieve >99% ee and >95% yield, ensuring reproducible downstream synthesis. Available with documented purity from 95% to 99%, with standard pack sizes of 0.1 g to 5 kg for research and development.

Molecular Formula C10H10O3
Molecular Weight 178.187
CAS No. 128573-54-6
Cat. No. B592429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Hydroxy-4-phenylbutenoic acid
CAS128573-54-6
Molecular FormulaC10H10O3
Molecular Weight178.187
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(C(=O)O)O
InChIInChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7,9,11H,(H,12,13)/t9-/m1/s1
InChIKeyZGGWKQRHPWUSNY-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Hydroxy-4-phenylbutenoic Acid Overview


(R)-2-Hydroxy-4-phenylbutenoic acid (CAS 128573-54-6) is an α,β-unsaturated α-hydroxy carboxylic acid bearing a terminal phenyl substituent and a defined (R)-stereochemical configuration at the C2 position [1]. This chiral building block features a conjugated C3-C4 double bond adjacent to the carboxyl moiety, distinguishing it structurally from its saturated counterpart, (R)-2-hydroxy-4-phenylbutyric acid (CAS 29678-81-7) . The compound exists as the (R)-enantiomer and is typically sourced as a research-grade fine chemical with documented purity specifications ranging from 95% to 99% .

Chiral (R)-configured α,β-unsaturated hydroxy acid building block
Conjugated C3–C4 double bond enables orthogonal alkene functionalization
Supports asymmetric synthesis and chiral HPLC method development

Irreplaceability of (R)-2-Hydroxy-4-phenylbutenoic Acid


Substitution of (R)-2-hydroxy-4-phenylbutenoic acid with racemic 2-hydroxy-4-phenylbutenoic acid, its (S)-enantiomer, or the saturated (R)-2-hydroxy-4-phenylbutyric acid introduces distinct stereochemical and functional liabilities. The (S)-enantiomer exhibits opposite stereochemical configuration that fails to align with the chiral recognition requirements of downstream ACE inhibitor pharmacophores [1]. Racemic mixtures contain 50% inactive enantiomer, effectively halving productive yield and requiring additional chiral separation steps [2]. Substituting with saturated (R)-2-hydroxy-4-phenylbutyric acid forfeits the C3-C4 double bond, a reactive handle essential for orthogonal derivatization strategies unavailable in the fully reduced analog . Each substitution scenario incurs measurable penalties in enantiopurity, synthetic efficiency, or downstream functionalization capacity.

Opposite Enantiomer
The (S)-enantiomer may not meet chiral recognition requirements in downstream synthesis; stereochemical mismatch can alter coupling outcomes.
Racemic Mixture
Racemic 2-hydroxy-4-phenylbutenoic acid contains 50% undesired enantiomer, reducing productive yield and typically requiring additional chiral separation.
Saturated Analog
(R)-2-Hydroxy-4-phenylbutyric acid lacks the C3–C4 double bond, forfeiting alkene-specific derivatization pathways and limiting synthetic divergence.

(R)-2-Hydroxy-4-phenylbutenoic Acid: Performance Evidence


Lipase-Catalyzed Kinetic Resolution

Under lipase-catalyzed resolution conditions, racemic 2-hydroxy-4-phenylbutenoic acid is kinetically resolved to yield the (R)-2-hydroxy acid and the corresponding (S)-2-acetoxy acid, each isolated with high enantiomeric excess [1]. The (R)-enantiomer is selectively retained as the free hydroxy acid, while the (S)-enantiomer undergoes preferential acetylation.

Kinetic Resolution
Head-to-head
Target (R)-hydroxy acid isolated with >99% ee; comparator (S)-acetoxy acid also obtained in high ee.
Supports enantiopure procurement from racemic feedstock without asymmetric synthesis.
Lipase-catalyzed resolution; ee data under optimized conditions.
Enzymatic resolution Lipase catalysis Chiral separation

Biocatalytic Asymmetric Reduction

A bio-reduction process employing recombinant E. coli expressing mutant D-lactate dehydrogenase (Y52L/F299Y) achieves conversion of 2-oxo-4-phenylbutyric acid (OPBA) to (R)-2-hydroxy-4-phenylbutyric acid with >99% enantiomeric excess and productivity of 47.9 mM h⁻¹ [1]. This product is directly accessible via hydrogenation of (R)-2-hydroxy-4-phenylbutenoic acid.

Biocatalytic Reduction
Class-level
>99% ee; 97.8% conversion; 47.9 mM h⁻¹ productivity.
Demonstrates achievable (R)-enantiopurity for downstream precursor validation.
Recombinant E. coli whole-cell system; reported mutant d-nLDH.
Biocatalysis Asymmetric reduction Enantiomeric excess

Recombinant Pichia pastoris Biocatalysis

Recombinant Pichia pastoris expressing engineered D-lactate dehydrogenase (Tyr52Leu variant) catalyzes asymmetric reduction of OPBA to (R)-2-hydroxy-4-phenylbutyric acid at substrate concentrations up to 380 mM (76 g/L) with full conversion, >95% yield, and approximately 100% enantiomeric excess [1]. The saturated (R)-HPBA product can be obtained from (R)-2-hydroxy-4-phenylbutenoic acid via hydrogenation, establishing the unsaturated precursor as a versatile entry point.

P. pastoris Biocatalysis
Class-level
380 mM substrate loading; >95% yield; ~100% ee.
Supports scalable procurement context for (R)-hydroxy acid synthesis.
Recombinant P. pastoris whole cells; reported high substrate tolerance.
Recombinant biocatalysis Substrate tolerance Process intensification

Orthogonal Alkene Functionalization

(R)-2-Hydroxy-4-phenylbutenoic acid contains a conjugated C3-C4 double bond that is absent in the saturated analog (R)-2-hydroxy-4-phenylbutyric acid (CAS 29678-81-7) . This unsaturation enables orthogonal derivatization pathways—including asymmetric dihydroxylation, epoxidation, and halolactonization—that are inaccessible with the fully reduced compound.

Alkene Functionality
Class-level
α,β-Unsaturated carboxylic acid with conjugated C3–C4 double bond; saturated analog lacks this motif.
Enables orthogonal derivatization research inaccessible with fully reduced analog.
Structural inference; no direct experimental data provided.
α,β-Unsaturated carboxylic acid Olefin functionalization Divergent synthesis

Racemase-Lipase Dynamic Kinetic Resolution

A racemase-lipase two-enzyme system enables deracemization of (±)-2-hydroxy-4-phenyl-3-butenoic acid, producing either (R)- or (S)-2-hydroxy-4-phenylbutanoic acid in enantiopure form depending on enzyme selection . The lipase selectively acylates one enantiomer while mandelate racemase continuously racemizes the unreacted enantiomer, overcoming the 50% yield limitation inherent to classical kinetic resolution.

DKR Process
Head-to-head
Theoretical yield approaches 100% vs 50% classical resolution limit.
Supports dynamic kinetic resolution method development for racemic substrate.
Racemase-lipase two-enzyme system; reported theoretical maximum.
Dynamic kinetic resolution Deracemization Two-enzyme system

(R)-2-Hydroxy-4-phenylbutenoic Acid: Research and Industrial Applications


ACE Inhibitor Precursor via Hydrogenation

Hydrogenation of (R)-2-hydroxy-4-phenylbutenoic acid yields (R)-2-hydroxy-4-phenylbutyric acid, a key chiral precursor for angiotensin-converting enzyme (ACE) inhibitors including benazepril, enalapril, lisinopril, ramipril, and quinapril [1]. The (R)-stereochemistry at C2 is essential for pharmacological activity; substitution with the (S)-enantiomer or racemic mixture compromises downstream enantiopurity and requires additional purification steps. Biocatalytic routes to (R)-HPBA achieve >99% ee and >95% yield [2], validating the unsaturated (R)-butenoic acid as a strategically versatile procurement choice.

Divergent Library Synthesis via Alkene Functionalization

The conjugated C3-C4 double bond of (R)-2-hydroxy-4-phenylbutenoic acid enables orthogonal functionalization pathways not accessible with the saturated analog (R)-2-hydroxy-4-phenylbutyric acid. This unsaturation supports asymmetric dihydroxylation, epoxidation, halolactonization, and cross-metathesis reactions [1], allowing researchers to generate structurally diverse chiral scaffolds from a single enantiopure precursor. Procurement of this compound offers synthetic flexibility—hydrogenate when the saturated ACE inhibitor intermediate is required, or exploit the alkene for alternative derivatization when library expansion is prioritized.

Dynamic Kinetic Resolution Process Development

Racemic 2-hydroxy-4-phenylbut-3-enoic acid serves as a validated substrate for dynamic kinetic resolution using racemase-lipase two-enzyme systems, achieving theoretical yields approaching 100% for either (R)- or (S)-2-hydroxy-4-phenylbutanoic acid [1]. For laboratories developing continuous-flow or immobilized enzyme processes, the racemic butenoic acid offers a cost-effective feedstock that can be converted to enantiopure product without the 50% yield penalty of classical kinetic resolution. The (R)-enantiomer of the butenoic acid provides an enantiopure starting point for method validation and process calibration.

Chiral HPLC Reference Standard

(R)-2-Hydroxy-4-phenylbutenoic acid serves as an authenticated reference standard for developing and validating chiral HPLC methods used to determine enantiomeric purity of 2-hydroxy-4-phenylbutanoic acid derivatives [1]. Chiral separation protocols employing covalently bonded L-hydroxyproline phases saturated with Cu(II) ions achieve baseline resolution of (R)- and (S)-enantiomers. The procurement of verified (R)-configured material with documented enantiopurity (>99% ee achievable via lipase resolution [2]) enables robust analytical method qualification and batch release testing for downstream pharmaceutical intermediates.

Application
Selection Property
Validation Focus
ACE inhibitor intermediate synthesis research
Enantiopurity control; (R)-configuration integrity
Verify chiral HPLC ee and hydrogenation feasibility
Divergent library synthesis via alkene functionalization
Unsaturated C3–C4 handle for orthogonal derivatization
Evaluate epoxidation, dihydroxylation, cross-metathesis reactivity
Dynamic kinetic resolution process development
Racemic feedstock compatibility with DKR methodology
Optimize yield and enantioselectivity under two-enzyme conditions
Chiral HPLC reference standard
Authenticated (R)-enantiomer with documented purity
Qualify chiral separation methods and batch release testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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